2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole
Overview
Description
“2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .Scientific Research Applications
Topoisomerase Inhibitors
Benzoxazole derivatives, including those similar to 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole, have been identified as potential eukaryotic DNA topoisomerase II inhibitors. These compounds can inhibit topoisomerase II at various concentrations, with some derivatives showing higher activity than standard drugs like etoposide (Pınar et al., 2004).
Photochromic Properties
Research into benzoxazole derivatives also includes studies on their photochromic properties. For example, specific substitutions in the benzoxazole structure can lead to the formation of photoinduced forms such as azamerocyanine, indicating potential applications in the field of photochemistry (Zakhs et al., 2001).
Antimicrobial Activity
Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrate a broad spectrum of activity against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Balaswamy et al., 2012); (Ertan-Bolelli et al., 2016).
Vibrational Spectroscopy
In the field of spectroscopy, studies have been conducted on the vibrational spectroscopic properties of benzoxazole derivatives. These studies, which include ab initio calculations, are crucial for understanding the molecular structure and characteristics of these compounds (Mary et al., 2008).
Apoptosis Induction in Tumor Cells
Some benzoxazole derivatives have been investigated for their ability to induce apoptosis and inhibit resistance in tumor cells. This research is significant in the context of cancer treatment and understanding how certain compounds can affect tumor cell survival (Varga et al., 2005).
Anthelmintic Activity
Research into the anthelmintic activity of benzoxazole derivatives has demonstrated that these compounds can be effective against parasites. Molecular docking studies have been used to understand their interaction with target proteins like β-tubulin, providing insights into their potential as anthelmintic agents (Satyendra et al., 2015).
Structural Analysis
Studies on the structural aspects of benzoxazole derivatives, such as the analysis of their molecular conformations and interactions, have been conducted to better understand their properties and potential applications (Centore et al., 2013).
properties
IUPAC Name |
2-ethyl-7-methyl-5-nitro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-9-11-8-5-7(12(13)14)4-6(2)10(8)15-9/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQONDGUURDUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C(=CC(=C2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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